N-(2-MORPHOLINOETHYL)-N'-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA
Overview
Description
N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a naphthalene ring, and a thiourea group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 2-(4-morpholinyl)ethylamine with 1,2,3,4-tetrahydro-1-naphthalenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The morpholine and naphthalene rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from the reactions of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea include oxidized derivatives, reduced amines, and substituted morpholine or naphthalene compounds.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The morpholine and naphthalene rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-[2-(4-morpholinyl)ethyl]thiourea
- N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)thiourea
- N-[2-(4-morpholinyl)ethyl]-N’-(4-nitrophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine
Uniqueness
N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to its combination of a morpholine ring, a naphthalene ring, and a thiourea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c22-17(18-8-9-20-10-12-21-13-11-20)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-2,4,6,16H,3,5,7-13H2,(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUNXFKCRSQAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=S)NCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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